1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea
Description
Properties
IUPAC Name |
1,3-bis[2-(2-methylpropyl)pyrazol-3-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O/c1-11(2)9-20-13(5-7-16-20)18-15(22)19-14-6-8-17-21(14)10-12(3)4/h5-8,11-12H,9-10H2,1-4H3,(H2,18,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKMNVNUPYWBAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=N1)NC(=O)NC2=CC=NN2CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901221757 | |
| Record name | Urea, N,N′-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901221757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311313-58-2 | |
| Record name | Urea, N,N′-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311313-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N,N′-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901221757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Pyrazolyl Intermediates
a. Formation of Substituted Pyrazolones
The initial step involves synthesizing substituted-5-pyrazolones, which serve as key intermediates. These are typically obtained via the reflux of phenylhydrazine with appropriate β-keto esters under controlled conditions:
- Reaction Conditions: Reflux in ethanol or methanol, with reaction times ranging from 3 to 6 hours, depending on the substituents (References,).
- Example: Phenylhydrazine reacts with ethyl acetoacetate to produce phenylpyrazolone derivatives.
b. Vilsmeier–Haack Formylation
The pyrazolones undergo formylation using the Vilsmeier–Haack reagent, involving phosphorus oxychloride and N,N-dimethylformamide (DMF), to introduce aldehyde groups at specific positions:
- Reaction Conditions: Reflux in DMF with phosphorus oxychloride, typically at room temperature or mild heating.
- Outcome: Substituted-4-carbaldehyde-5-pyrazolones, providing reactive sites for subsequent urea formation (References,).
Synthesis of Pyrazolyl Methylurea Derivatives
a. Reaction of Pyrazolone Aldehydes with Urea
The core step involves reacting the formylated pyrazolones with urea to generate the target bis(pyrazolyl)urea compounds:
- Method: The aldehyde derivatives are refluxed with excess urea in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.
- Reaction Conditions: Typically refluxed at 80–100°C for 4–8 hours, with stirring.
- Mechanism: Nucleophilic attack of urea on the aldehyde carbon, followed by condensation to form the urea linkage, often tautomerizing to the more stable pyrazole-4-ylidenemethylurea form.
b. Purification and Characterization
- Purification: Crystallization from ethanol or recrystallization from suitable solvents.
- Characterization: Confirmed via FTIR (carbonyl and NH stretches), NMR (chemical shifts for urea NH and pyrazole protons), and mass spectrometry.
Alternative Synthetic Routes and Variations
Some protocols utilize direct coupling of pyrazolyl derivatives with urea derivatives using coupling reagents like carbodiimides or isocyanates, although these are less common for this specific compound.
Pre-formed aryl or alkyl isocyanates can react with pyrazolyl amines or aldehyde derivatives to form urea linkages selectively, providing an alternative pathway for structural diversification.
Summary of Reaction Conditions and Data
| Step | Reagents | Solvent | Temperature | Time | Key Notes |
|---|---|---|---|---|---|
| Pyrazolone synthesis | Phenylhydrazine + β-keto ester | Ethanol / Methanol | Reflux | 3–6 hours | Reflux conditions, yields >80% |
| Formylation | Phosphorus oxychloride + DMF | DMF | Mild heating | 2–4 hours | Produces aldehyde intermediates |
| Urea coupling | Aldehyde + Urea | DMF / Acetonitrile | Reflux | 4–8 hours | Forms bis(pyrazolyl)urea |
Research Findings and Data
- Yields: The overall yield of the final urea derivatives typically ranges from 65% to 85%, depending on the substituents and reaction conditions.
- Spectroscopic Data: FTIR peaks for carbonyl (~1650–1700 cm$$^{-1}$$), NH (~3300–3500 cm$$^{-1}$$), and characteristic pyrazole signals support structure confirmation.
- Reaction Efficiency: Formylation and urea coupling steps are optimized to minimize side reactions and maximize purity.
Notes on Optimization and Variations
- Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are preferred for their ability to dissolve reactants and facilitate nucleophilic attack.
- Temperature Control: Mild reflux temperatures prevent decomposition while ensuring reaction completeness.
- Catalysis: No significant catalysts are necessary, but microwave-assisted synthesis has been explored to reduce reaction times.
Chemical Reactions Analysis
Scientific Research Applications
Chemistry: : Used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Medicine: : Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: : Utilized in the development of advanced materials and specialized chemical products.
5. Mechanism of Action: : 1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea exerts its effects through interactions with specific molecular targets. The compound's mechanism might involve binding to enzymes or receptors, altering their activity and impacting biological pathways. The exact molecular pathways would depend on the specific context and application of the compound.
Comparison with Similar Compounds
Structural and Substituent Differences
The compound is distinguished from related pyrazole-urea derivatives by its bis-pyrazole architecture and isobutyl substituents . Key comparisons include:
(a) Mono-Pyrazole Ureas
Compounds such as 1-alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas (e.g., 5а-l in ) feature a single pyrazole ring with a polar hydroxymethyl group at the 4-position . In contrast, the target compound has two pyrazole rings with hydrophobic isobutyl groups at the 1-position. This structural divergence impacts:
- Solubility : The isobutyl groups enhance lipophilicity, reducing aqueous solubility compared to hydroxymethyl-containing analogs.
- Molecular Weight: The bis-pyrazole structure increases molecular weight (~352 g/mol estimated) versus mono-pyrazole derivatives (~250–300 g/mol).
(b) Thiophene-Pyrazole Hybrids
The urea group in the target compound may enable stronger hydrogen bonding, affecting crystallization and stability.
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Stability and Reactivity
- Hydrolysis Sensitivity : The urea group is prone to hydrolysis under acidic/basic conditions. The isobutyl substituents may sterically protect the urea moiety compared to hydroxymethyl analogs, enhancing stability.
- Thermal Stability: Higher molecular symmetry in the bis-pyrazole structure may improve melting points relative to mono-pyrazole derivatives.
Biological Activity
1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea is a compound characterized by its unique structure, featuring two pyrazole rings linked to a urea moiety. With a molecular formula of C15H24N6O and a molecular weight of 304.39 g/mol, this compound falls within the category of pyrazolyl-ureas, which are recognized for their diverse biological activities and potential applications in medicinal chemistry.
The synthesis of 1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea typically involves the reaction between substituted pyrazole derivatives and urea or isocyanates under controlled conditions. Key factors such as temperature, solvent choice, and catalysts significantly influence the yield and purity of the final product. The compound’s structural characteristics allow it to engage in various chemical reactions including electrophilic substitutions and hydrogen bonding due to its polar functional groups.
Biological Activities
Research indicates that compounds similar to 1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea exhibit significant biological activities, including:
- Anti-inflammatory Properties : Pyrazolyl-ureas have been studied for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways.
- Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.
- Antimicrobial Effects : Some pyrazole derivatives demonstrate activity against various microbial strains, making them potential candidates for antibiotic development .
The biological activity of 1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea may involve interactions with specific molecular targets such as enzymes or receptors. This interaction can alter the activity of these targets, impacting various biological pathways. The exact mechanisms remain to be fully elucidated but are expected to align with the known activities of related compounds .
Case Studies and Research Findings
Several studies have explored the biological effects of pyrazole derivatives:
- Study on Antioxidant Activity : A related study synthesized various pyrazolol derivatives that exhibited significant antioxidant properties in assays such as DPPH and ABTS radical scavenging tests. Some compounds demonstrated neuroprotective effects in cellular models subjected to oxidative stress .
- Inhibition Studies : Research has shown that pyrazolyl-ureas can inhibit specific enzymes involved in metabolic pathways. For instance, compounds similar to 1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea were found to modulate nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD+ metabolism, indicating potential therapeutic applications in metabolic disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4,4'-bis(3-methyl-1H-pyrazol-5-ols) | Structure | Exhibits antioxidant properties; used in cancer research. |
| 3-pyrazolyl-ureas | Structure | Known for anti-inflammatory activity; various substitutions enhance potency. |
| 5-pyrazolylureas | Structure | Significant inhibition of chemotaxis in immune cells; potential for treating autoimmune disorders. |
The unique substitution pattern on the pyrazole rings combined with the urea linkage in 1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea may confer distinct biological activities not observed in other similar compounds. This specificity could lead to unique therapeutic applications and warrant further investigation into its pharmacological properties.
Q & A
Q. What are the key synthetic routes for 1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea, and how do reaction conditions influence yield?
Methodological Answer: The synthesis involves multi-step organic reactions, including:
- Step 1: Preparation of pyrazole intermediates via nucleophilic substitution or cyclocondensation reactions.
- Step 2: Urea bridge formation using carbodiimide coupling agents or direct reaction with isocyanates under anhydrous conditions .
Critical parameters include solvent choice (e.g., toluene or CHCl₃ for reflux), temperature control (60–100°C), and reagent purity to minimize side reactions. For example, highlights that crystallization from EtOH–AcOH mixtures improves purity .
Q. Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions on pyrazole rings and urea connectivity .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and detects impurities .
- X-ray Crystallography: Resolves stereochemical ambiguities in crystalline forms (if applicable) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Core Modifications: Introduce substituents (e.g., halogens or methoxy groups) to pyrazole or urea moieties to assess impact on target binding .
- Comparative Analysis: Use analogs like 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine () to benchmark activity against known inhibitors (e.g., carbonic anhydrase) .
- In Silico Docking: Employ software like AutoDock to predict binding affinities with biological targets (e.g., kinases or receptors) .
Q. What experimental design strategies minimize variability in synthesis and bioassays?
Methodological Answer:
- Factorial Design: Systematically vary factors (e.g., solvent polarity, catalyst loading) to identify optimal conditions .
- Quality-by-Design (QbD): Define critical quality attributes (CQAs) for purity (>98%) and yield (>70%) using risk assessment matrices .
- Replication: Conduct triplicate runs for each condition to account for stochastic errors .
Q. How can computational methods accelerate reaction optimization?
Methodological Answer:
- Reaction Path Search: Quantum chemical calculations (e.g., DFT) predict energetically favorable pathways for urea bond formation .
- Machine Learning (ML): Train models on historical reaction data to predict optimal solvent/catalyst combinations .
- Feedback Loops: Integrate experimental results into computational workflows for iterative refinement (e.g., ICReDD’s approach in ) .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Meta-Analysis: Aggregate data from multiple studies (e.g., IC₅₀ values) to identify trends or outliers .
- Dose-Response Validation: Replicate assays under standardized conditions (e.g., cell line, incubation time) to isolate variables .
- Mechanistic Profiling: Use techniques like SPR (surface plasmon resonance) to confirm target engagement kinetics .
Tables for Comparative Analysis
Table 1. Key Analog Compounds and Their Biological Activities (Adapted from )
| Compound Name | Structural Features | Observed Activity |
|---|---|---|
| N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine | Furan + pyrazole | Moderate kinase inhibition |
| 1-(Benzo[d][1,3]dioxol-5-yl)-3-phenylurea | Urea + benzodioxole | Carbonic anhydrase inhibition |
| Target Compound | Bis-pyrazole urea | Pending SAR validation |
Table 2. Optimization Parameters for Synthesis ()
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Time | 2–4 hours | Longer times reduce byproducts |
| Solvent | Anhydrous toluene | Enhances urea coupling |
| Temperature | 80°C | Balances kinetics/stability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
